molecular formula C6H8K2O6 B12677142 Dipotassium 2,2'-(ethylenebis(oxy))bisacetate CAS No. 41999-73-9

Dipotassium 2,2'-(ethylenebis(oxy))bisacetate

Katalognummer: B12677142
CAS-Nummer: 41999-73-9
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: UTIYWVMEBZJSEU-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipotassium 2,2’-(ethylenebis(oxy))bisacetate: is a chemical compound with the molecular formula C6H8K2O6. It is a dipotassium salt of 2,2’-(ethylenebis(oxy))bisacetic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 2,2’-(ethylenebis(oxy))bisacetate typically involves the reaction of 2,2’-(ethylenebis(oxy))bisacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its dipotassium salt .

Industrial Production Methods

In industrial settings, the production of dipotassium 2,2’-(ethylenebis(oxy))bisacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium 2,2’-(ethylenebis(oxy))bisacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Dipotassium 2,2’-(ethylenebis(oxy))bisacetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial products and materials .

Wirkmechanismus

The mechanism of action of dipotassium 2,2’-(ethylenebis(oxy))bisacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to dipotassium 2,2’-(ethylenebis(oxy))bisacetate include:

Uniqueness

Dipotassium 2,2’-(ethylenebis(oxy))bisacetate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds .

Eigenschaften

CAS-Nummer

41999-73-9

Molekularformel

C6H8K2O6

Molekulargewicht

254.32 g/mol

IUPAC-Name

dipotassium;2-[2-(carboxylatomethoxy)ethoxy]acetate

InChI

InChI=1S/C6H10O6.2K/c7-5(8)3-11-1-2-12-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2

InChI-Schlüssel

UTIYWVMEBZJSEU-UHFFFAOYSA-L

Kanonische SMILES

C(COCC(=O)[O-])OCC(=O)[O-].[K+].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.